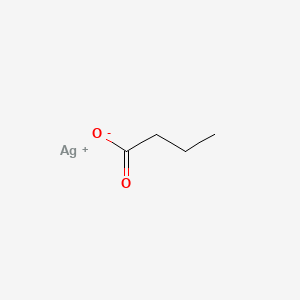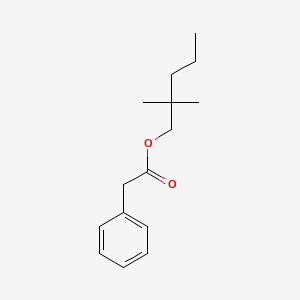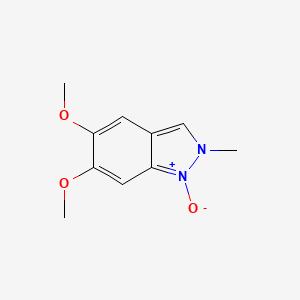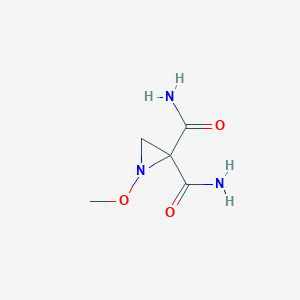
Estriol derivative 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a compound with the molecular formula C18H22O3 and a molecular weight of 286.37 g/mol . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a tetraene system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Didehydroestriol typically involves the cyclic hydroboration of 1,5-cyclooctadiene with a borane-tetrahydrofuran (THF) complex. This reaction is carried out in a 1:1 ratio, followed by refluxing the mixture at 65°C, resulting in a solution containing the desired product in approximately 90% yield .
Industrial Production Methods: Industrial production of 9,11-Didehydroestriol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: 9,11-Didehydroestriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the tetraene system in its structure.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound, resulting in the formation of various reduced derivatives.
Major Products Formed: The major products formed from these reactions include dihydroxylated derivatives, reduced forms of the compound, and various substituted products depending on the reagents and conditions used .
Applications De Recherche Scientifique
9,11-Didehydroestriol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9,11-Didehydroestriol involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can enter the nucleus of target cells and regulate gene transcription. This process leads to the formation of messenger RNA (mRNA), which interacts with ribosomes to produce specific proteins that mediate the compound’s effects on the target cells .
Comparaison Avec Des Composés Similaires
- Estriol
- 16-Oxoestradiol
- 6alpha-Hydroxyestriol
- 3-Methoxyestra-1,3,5(10)-triene-16alpha
- 3,16alpha-Dihydroxyestra-1,3,5(10)-triene
Comparison: Compared to these similar compounds, 9,11-Didehydroestriol is unique due to its tetraene system and the specific arrangement of hydroxyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C18H22O3 |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(8S,10R,13S,14S,16R,17R)-13-methyl-7,8,10,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h2-3,5-6,8,12,14-17,19-21H,4,7,9H2,1H3/t12-,14+,15-,16+,17-,18-/m0/s1 |
Clé InChI |
NIYIKOPGGOVROK-ZIVXASGVSA-N |
SMILES isomérique |
C[C@]12CC=C3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC=C4[C@@H]3C=CC(=C4)O |
SMILES canonique |
CC12CC=C3C(C1CC(C2O)O)CC=C4C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


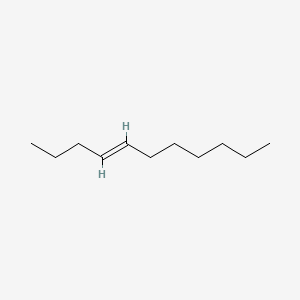
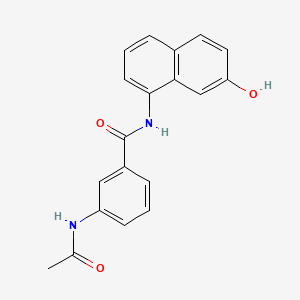

![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
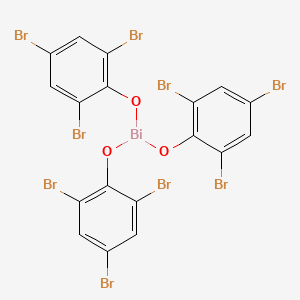
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
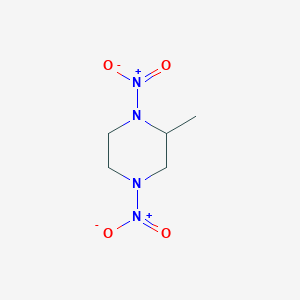

![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
